ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE
Description
ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE is a heterocyclic organic compound featuring a benzimidazole core fused with a pyridine ring and an ethyl acetate ester group. The benzimidazole scaffold is known for its versatility in medicinal chemistry, particularly in antimicrobial, antiviral, and antitumor applications . The ethyl ester group contributes to solubility and bioavailability, making the compound suitable for further derivatization .
Properties
IUPAC Name |
ethyl 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-15(20)11-19-14-9-4-3-7-12(14)18-16(19)13-8-5-6-10-17-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABIVCJRNBLXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE typically involves the condensation of 2-aminopyridine with o-phenylenediamine, followed by esterification with ethyl chloroacetate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development .
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their antiviral, anticancer, and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between ETHYL 2-[2-(2-PYRIDYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETATE and related compounds:
*Calculated based on molecular formula; exact values may vary.
Chemical Reactivity and Stability
- Ester vs. Ether Linkages : The target’s ethyl ester is more hydrolytically stable under physiological conditions than the ether-linked compound (e.g., ETHYL 2-[(6-CHLORO-2-PHENYL-...)OXY]ACETATE), which may undergo rapid cleavage in vivo .
- Electron-Withdrawing Effects : The pyridyl group in the target compound enhances electrophilicity at the benzimidazole ring, favoring nucleophilic substitution reactions compared to benzothiazole derivatives .
- Solubility : The ethyl acetate group improves aqueous solubility relative to lipophilic analogs like the 2,5-dichlorophenyl derivative .
Key Research Findings
- Structural Optimization : Modifying the ester group (e.g., ethyl to methyl) in benzimidazole derivatives significantly alters metabolic stability, as shown in pharmacokinetic studies .
- Synergistic Effects : Hybrid structures combining benzimidazole with pyridine (as in the target compound) show improved selectivity for kinase inhibitors compared to standalone benzimidazoles .
- Thermodynamic Stability : Computational studies suggest the target’s planar benzimidazole-pyridine system favors π-π stacking interactions in protein binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
